Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-
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Overview
Description
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is a versatile compound in organic chemistry It is a derivative of boronic acid, which is known for its ability to form stable covalent bonds with diols, making it useful in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the carbonyl group to an alcohol.
Substitution: Involves replacing the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .
Scientific Research Applications
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in synthesizing complex organic molecules.
Biology: Acts as a molecular probe for detecting diols in biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
Compared to other fluorophenylboronic acids, boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is unique due to its additional carbonyl and amino groups.
Properties
Molecular Formula |
C14H13BFNO3 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
WCSGCLNGIHPZSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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